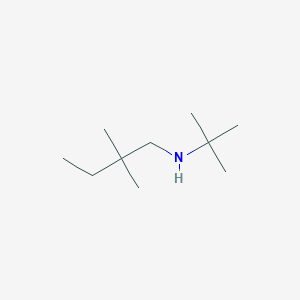

叔丁基(2,2-二甲基丁基)胺

描述

Tert-butyl(2,2-dimethylbutyl)amine, also known as N, N-di-sec-butyl-tert-butylamine, is an organic compound with the molecular formula C10H23N. It is a colorless liquid with a typical amine-like odor .

Synthesis Analysis

Tert-butylamine can be produced commercially by direct amination of isobutylene using zeolite catalysts . In the laboratory, it can be prepared by the hydrogenolysis of 2,2-dimethylethylenimine . There are also other methods such as the HCN-MTBE process and the tertiary butanol urea method .Molecular Structure Analysis

The molecular formula of Tert-butyl(2,2-dimethylbutyl)amine is C10H23N. The molecular weight is 157.3 g/mol.Chemical Reactions Analysis

Tert-butylamine is used as an intermediate in the preparation of the sulfenamides such as N - tert -butyl-2-benzothiazylsulfenamide and N - tert -butyl-2-benzothiazylsulfenimide .Physical And Chemical Properties Analysis

Tert-butylamine is a colorless liquid with a typical amine-like odor . The molar mass is 73.139 g·mol −1 . It has a density of 0.696 g/mL . The melting point is −67.50 °C and the boiling point ranges from 43 to 47 °C . It is miscible in water .科学研究应用

Synthesis of N-Heterocycles

Tert-butyl(2,2-dimethylbutyl)amine: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound serves as a precursor in the formation of sulfinimines, which are then transformed into structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These heterocycles are significant due to their presence in numerous bioactive molecules and therapeutic agents.

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis as a chiral auxiliary. It has been extensively used in the stereoselective synthesis of amines and their derivatives. The enantiopure form of Tert-butyl(2,2-dimethylbutyl)amine is particularly valuable for inducing chirality in the synthesis process, leading to the production of enantiomerically pure compounds .

Catalysis

In catalytic processes, Tert-butyl(2,2-dimethylbutyl)amine is involved in reactions that form N-tert-butyl amides. These reactions are catalyzed by copper(II) triflate and result in excellent yields under solvent-free conditions at room temperature . This method is advantageous for its simplicity, efficiency, and the avoidance of harsh reaction conditions.

Pharmaceutical Applications

N-tert-butyl amides, synthesized using Tert-butyl(2,2-dimethylbutyl)amine , are found in several drugs. For instance, finasteride, used to treat benign prostatic hyperplasia, and nelfinavir, a protease inhibitor for HIV treatment, both contain the N-tert-butyl amide group . This highlights the compound’s importance in drug design and synthesis.

Analytical Chemistry

The compound is used in gas chromatography as a standard for calibrating instruments. Its well-defined properties and stability make it suitable for use as a reference compound in analytical procedures to ensure accurate and reliable measurements .

安全和危害

作用机制

Target of Action

Tert-butyl(2,2-dimethylbutyl)amine is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in the context of amino functions . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Mode of Action

The compound interacts with its targets by accommodating two protecting groups on primary amines . This interaction facilitates the synthesis, properties, and applications of products containing one or two Boc-groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of multifunctional targets . It plays a crucial role in the protection of amino functions, which often occur in the context of these pathways . The compound’s action results in the synthesis of products containing one or two Boc-groups, which are derived from the dual protection of amines and amides .

Pharmacokinetics

It is known that the compound is used in the synthesis of multifunctional targets, suggesting that its adme properties may be influenced by the specific context in which it is used .

Result of Action

The result of the compound’s action is the synthesis of products containing one or two Boc-groups, derived from the dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets .

Action Environment

The action of Tert-butyl(2,2-dimethylbutyl)amine is influenced by the specific context in which it is used. For example, the compound is typically used in the synthesis of multifunctional targets, suggesting that its action, efficacy, and stability may be influenced by the specific conditions of this process .

属性

IUPAC Name |

N-tert-butyl-2,2-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQYBRDYYDAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)

![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)

![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1466054.png)

![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)